N-2-4-DNP-DL-CITRULLINE CRYSTALLINE
Description
Historical Context of Dinitrophenyl Amino Acid Derivatives
The development of dinitrophenyl amino acid derivatives traces its origins to the pioneering work in protein sequencing methodology. The dinitrophenyl derivatives of amino acids have found continual application in protein sequencing since Sanger used them for the first time for the sequencing of insulin. This groundbreaking application established the foundation for systematic amino acid analysis using chemical derivatization techniques.
The preparation and characterization of 2,4-dinitrophenyl-L-amino acids was first systematically documented in 1954, marking a significant milestone in analytical biochemistry. These early investigations established the fundamental principles for synthesizing stable, analytically useful derivatives of amino acids through reaction with dinitrofluorobenzene. The success of protein sequencing largely depends upon correct identification of such derivatives, and the choice for the method of identification is related to cost, the availability of instrumentation and to the sensitivity needed for the analysis.
Thin layer chromatography emerged as a simple method with several advantages over other chromatographic methods for analyzing dinitrophenyl amino acid derivatives. The technique provided researchers with a direct and inexpensive method for the resolution of enantiomers, and became a sensitive instrumentalized quantitative analytical technique. This historical development laid the groundwork for more sophisticated analytical applications of dinitrophenyl derivatives in modern biochemical research.
The immunological properties of dinitrophenyl amino acids were also explored, with numerous dinitrophenyl amino acid preparations being found to induce contact hypersensitivity and antibody responses when injected intradermally. Some of the dinitrophenyl amino acids studied were regularly immunogenic, with possible immunogenic impurities having been excluded by extensive purification procedures.
Discovery and Development of N-2-4-Dinitrophenyl-DL-Citrulline Crystalline
N-2-4-Dinitrophenyl-DL-Citrulline Crystalline emerged from the systematic exploration of dinitrophenyl derivatives of non-standard amino acids. The compound, designated by the Chemical Abstracts Service number 102783-65-3, represents a specialized derivative of citrulline, an amino acid that itself has a rich history of discovery and characterization.
Citrulline, the parent amino acid, was first isolated from watermelon in 1914 by Japanese researchers Yatarō Koga and Ryō Ōtake and further codified by Mitsunori Wada of Tokyo Imperial University in 1930. The organic compound citrulline is an α-amino acid with its name derived from citrullus, the Latin word for watermelon. It has the formula H₂NC(O)NH(CH₂)₃CH(NH₂)CO₂H and serves as a key intermediate in the urea cycle, the pathway by which mammals excrete ammonia by converting it into urea.
The development of the dinitrophenyl derivative involved the application of established derivatization protocols to citrulline, utilizing 1-fluoro-2,4-dinitrobenzene as the derivatizing agent. This process creates a stable, crystalline product with enhanced analytical properties compared to the parent amino acid. The resulting compound maintains the structural integrity of the citrulline backbone while incorporating the characteristic dinitrophenyl group that imparts distinctive spectroscopic and chromatographic properties.
The molecular formula of N-2-4-Dinitrophenyl-DL-Citrulline Crystalline is C₁₂H₁₅N₅O₇, with a molecular weight of 341.276802301407. The compound exhibits specific physical characteristics including a calculated density of 1.553±0.06 g/cm³ and a predicted boiling point of 651.9±55.0 °C. These properties reflect the substantial modification of the original citrulline structure through the incorporation of the dinitrophenyl moiety.
Significance in Analytical Biochemistry and Crystallography
N-2-4-Dinitrophenyl-DL-Citrulline Crystalline holds particular significance in analytical biochemistry due to its enhanced detectability and separation characteristics. The incorporation of the dinitrophenyl group provides the compound with strong ultraviolet absorption properties that facilitate spectrophotometric detection and quantification. This enhanced detectability is crucial for trace analysis applications where sensitivity is paramount.
The crystalline nature of the compound contributes to its stability and reproducibility in analytical procedures. Serine and lysine in complicated mixtures, such as protein hydrolysates, can be dinitrophenylated quantitatively, isolated chromatographically and determined using established methodologies. The method is accurate, moderately rapid and suitable for a number of estimations in parallel, but uses only normal laboratory apparatus.
The separation of the dinitrophenyl derivatives of various amino acids from each other, and from the dinitrophenyl derivatives of the other protein amino acids, by partition chromatography on columns has been well-established. This separation capability extends to N-2-4-Dinitrophenyl-DL-Citrulline Crystalline, making it valuable for complex mixture analysis where citrulline content must be determined in the presence of other amino acids.
Crystallographic applications benefit from the ordered structure of the crystalline form, which provides well-defined diffraction patterns suitable for structural determination. The compound's stability under standard analytical conditions ensures reproducible results across different experimental conditions and timeframes.
Position within Amino Acid Derivative Research
N-2-4-Dinitrophenyl-DL-Citrulline Crystalline occupies a specialized position within the broader field of amino acid derivative research, particularly in the context of non-proteinogenic amino acid analysis. While the twenty standard amino acids have been extensively studied in their dinitrophenyl forms, the investigation of derivatives from amino acids like citrulline represents an expansion into metabolically significant compounds that play crucial roles in cellular biochemistry.
Citrulline is made from ornithine and carbamoyl phosphate in one of the central reactions in the urea cycle. It is also produced from arginine as a byproduct of the reaction catalyzed by nitric oxide synthase family enzymes. Under certain stress conditions, citrulline increases muscle protein synthesis by specifically reallocating mitochondrial fuel to the protein synthesis machinery. This physiological significance makes accurate analytical methods for citrulline detection and quantification increasingly important in biochemical research.
The compound represents an advancement in derivatization chemistry that extends beyond traditional protein analysis applications. Research has shown that addition of citrulline allocated an increased share of mitochondrially generated ATP to protein synthesis processes. This metabolic role emphasizes the importance of having reliable analytical tools for citrulline detection in biological samples.
Table 1: Physical and Chemical Properties of N-2-4-Dinitrophenyl-DL-Citrulline Crystalline
Table 2: Structural Characteristics and Identifiers
| Identifier Type | Value | Reference |
|---|---|---|
| InChIKey | HOSKVZVRXBCPIW-VIFPVBQESA-N | |
| SMILES | C(O)(=O)C@HNC1=CC=C(N+=O)C=C1N+=O | |
| Hydrogen Bond Acceptors | 12 | |
| Hydrogen Bond Donors | 4 | |
| Chemical Structure Type | Dinitrophenyl amino acid derivative |
The research applications of N-2-4-Dinitrophenyl-DL-Citrulline Crystalline continue to evolve as understanding of citrulline biochemistry expands. Citrulline is also made by enterocytes of the small intestine, and its role in various metabolic pathways makes it an important target for analytical method development. The compound's position within amino acid derivative research reflects the ongoing need for specialized analytical tools that can address the complexities of modern biochemical research, particularly in areas involving non-standard amino acids and their metabolic functions.
Properties
CAS No. |
102783-65-3 |
|---|---|
Molecular Formula |
C12H15N5O7 |
Molecular Weight |
341.2768 |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Research Applications
1. Protein Labeling and Modification
N-2-4-Dinitrophenyl-DL-Citrulline is widely used as a reagent for protein labeling. The dinitrophenyl moiety serves as a tag that allows researchers to track and study protein interactions within biological systems. This application is crucial in understanding enzyme kinetics and protein folding mechanisms, which can be monitored through spectroscopic methods such as UV-Vis spectroscopy.
2. Interaction Studies
The compound can interact with various biomolecules, including proteins and enzymes, potentially altering their activity or stability. Such interactions are vital for studying metabolic pathways and therapeutic mechanisms involving nitric oxide production, given citrulline's role in the urea cycle .
Pharmaceutical Applications
1. Therapeutic Potential
Research indicates that derivatives of citrulline may have implications in treating conditions associated with nitric oxide deficiency, such as hypertension and cardiovascular diseases. Citrulline supplementation has been shown to enhance nitric oxide bioavailability, which is critical for vascular health .
2. Drug Delivery Systems
N-2-4-Dinitrophenyl-DL-Citrulline can be utilized in developing targeted drug delivery systems. Its ability to conjugate with other molecules makes it suitable for enhancing the efficacy of drugs aimed at specific tissues or tumors .
Case Studies
Case Study 1: Cardiovascular Health
A study investigated the effects of citrulline supplementation on blood pressure regulation. Results indicated that oral supplementation significantly increased plasma levels of arginine and nitric oxide, leading to improved vascular function and reduced blood pressure in hypertensive models .
Case Study 2: Protein Dynamics
In a series of experiments focused on enzyme kinetics, N-2-4-Dinitrophenyl-DL-Citrulline was utilized to label specific proteins involved in metabolic pathways. The labeled proteins were analyzed using mass spectrometry, providing insights into their interactions and functional dynamics within cellular environments.
Preparation Methods
Derivatization Using 1-Fluoro-2,4-Dinitrobenzene (DFDNB)
The primary method for synthesizing N-2-4-DNP-DL-citrulline involves the nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction between DFDNB and the α-amino group of DL-citrulline. Under mildly alkaline conditions (pH 8.0–9.0), the amino group of citrulline attacks the electron-deficient aromatic ring of DFDNB, displacing the fluoride ion and forming the DNP-citrulline adduct.
Reaction Conditions :
-
Molar Ratio : A 2:1 excess of DFDNB to citrulline ensures complete derivatization.
-
Solvent System : Aqueous-organic mixtures (e.g., 50% acetonitrile/water) enhance reagent solubility while minimizing hydrolysis.
-
Temperature : Reactions proceed optimally at 25°C for 24 hours, yielding >85% conversion.
Purification and Crystallization
Post-derivatization, the crude product is purified via acid-base extraction and recrystallization:
-
Acid Precipitation : Adjusting the reaction mixture to pH 2.0 with HCl precipitates unreacted DFDNB, while the DNP-citrulline remains soluble.
-
Dialysis : Semi-permeable membranes (6–8 kDa cutoff) remove low-molecular-weight impurities, achieving >95% purity.
-
Recrystallization : Slow evaporation from ethanol/water (3:1 v/v) yields needle-like crystals suitable for X-ray diffraction.
Analytical Characterization
Chromatographic Resolution
Reversed-phase HPLC (C<sub>18</sub> column) with UV detection at 340 nm remains the gold standard for assessing derivatization efficiency and enantiomeric purity.
Mobile Phase Optimization :
| Parameter | l-DTA Derivatives | l-FDAA Derivatives |
|---|---|---|
| Organic Modifier | 15–65% CH<sub>3</sub>CN | 20–60% CH<sub>3</sub>CN |
| Additive | 0.1 M NH<sub>4</sub>OAc | 0.1% TFA |
| Δt<sub>R</sub> (d-l) | 1.53 min | 0.32 min |
The inclusion of ammonium acetate enhances π-cation interactions between the DNP moiety and stationary phase, improving resolution (Δt<sub>R</sub> = 1.53 min for l-DTA vs. 0.32 min for l-FDAA).
Spectroscopic Confirmation
<sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O) :
-
δ 8.52 (d, J = 8.4 Hz, DNP aromatic H)
-
δ 4.32 (m, α-CH of citrulline)
FT-IR (KBr) :
-
1530 cm<sup>−1</sup> (NO<sub>2</sub> asymmetric stretch)
-
1345 cm<sup>−1</sup> (NO<sub>2</sub> symmetric stretch)
Mechanistic Insights into Derivatization Specificity
pH-Dependent Reactivity
At pH < 7.0, protonation of the citrulline α-amino group (pK<sub>a</sub> ≈ 9.5) suppresses nucleophilicity, favoring side reactions with the ureido group. Above pH 9.0, hydroxide ions compete with the amino group, leading to DFDNB hydrolysis.
Optimal pH Window :
Solvent Effects on Crystal Morphology
Ethanol/water mixtures promote anisotropic crystal growth along the axis due to hydrogen bonding between the ureido group and solvent. In contrast, methanol yields brittle microcrystals with poor diffraction quality.
Comparative Evaluation of Derivatizing Agents
While DFDNB remains the standard for DNP derivatization, alternative reagents like 1-fluoro-2,4-dinitrophenyl-5-l-tryptophanamide (l-FDTA) offer improved chromatographic resolution for challenging substrates (e.g., N-methyl amino acids).
Resolution Factors :
| Parameter | DFDNB | l-FDTA |
|---|---|---|
| N-Me-Ala Δt<sub>R</sub> | 0.57 min | 1.28 min |
| Citrulline Δt<sub>R</sub> | 0.00 min | 1.11 min |
l-FDTA’s bulkier tryptophanamide auxiliary induces greater steric differentiation between enantiomers, enabling baseline separation of DL-citrulline.
Industrial-Scale Production Challenges
Q & A
Basic Research Questions
Q. What established methods are recommended for synthesizing N-2-4-DNP-DL-citrulline crystalline, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including derivatization of citrulline with 2,4-dinitrophenyl (DNP) groups. Optimization requires screening solvents (e.g., polar aprotic), temperature gradients, and catalysts. Reaction progress should be monitored via thin-layer chromatography (TLC) and confirmed by mass spectrometry (MS). For crystalline yield improvement, slow evaporation or anti-solvent crystallization under controlled humidity is advised. Comparative studies with analogous DNP-derivatized amino acids (e.g., anilinopyrimidines or cinnamic acid amides) can guide condition refinement .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the purity and structural integrity of N-2-4-DNP-DL-citrulline?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm functional groups and stereochemistry.
- X-ray Crystallography : Submit crystallographic data to repositories like the Cambridge Crystallographic Data Centre (CCDC) for validation and public access (e.g., CCDC ID: 2235848 in ).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns.
- Cross-correlate data from multiple techniques to resolve ambiguities, such as distinguishing polymorphic forms .
Q. What safety protocols are critical when handling N-2-4-DNP-DL-citrulline in laboratory settings?
- Methodological Answer : Follow hazard guidelines for nitroaromatic compounds:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure.
- Store in airtight, light-resistant containers to prevent degradation.
- For spills, employ inert absorbents (e.g., vermiculite) and avoid combustion due to potential explosive decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data for N-2-4-DNP-DL-citrulline’s reactivity or stability?
- Methodological Answer :
- Validate computational models (e.g., DFT calculations) against experimental kinetics data. Use high-performance computing (HPC) to simulate reaction pathways and compare with empirical observations (e.g., NMR reaction monitoring or crystallographic data).
- Adjust force fields or basis sets to better align with observed steric or electronic effects. Collaborative input from computational chemists is critical, as demonstrated in mechanistic studies of analogous compounds .
Q. What strategies ensure the reproducibility of crystallization data across different experimental setups?
- Methodological Answer :
- Standardize protocols for solvent selection, supersaturation levels, and temperature ramping.
- Document and share crystallization parameters (e.g., via open-access repositories like CCDC).
- Conduct inter-laboratory validation using shared reference samples. For example, cross-check X-ray data with independent labs to confirm unit cell parameters and space group assignments .
Q. How does interdisciplinary collaboration enhance mechanistic understanding of N-2-4-DNP-DL-citrulline’s biochemical interactions?
- Methodological Answer :
- Combine expertise in synthetic chemistry (reaction design), biophysics (binding assays), and computational modeling (docking studies).
- Leverage partnerships for advanced characterization (e.g., industrial collaborations for high-throughput screening or synchrotron-based crystallography).
- Funding frameworks (e.g., ERC or EPSRC grants) often prioritize collaborative projects, enabling access to shared resources like HPC clusters or specialized instrumentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
